REACTION_CXSMILES
|
[CH2:1]1[CH:3]2[C:4]([O:6][C:7](=[O:8])[CH:2]12)=O.[NH2:9][CH2:10][CH2:11][CH2:12][OH:13]>>[OH:13][CH2:12][CH2:11][CH2:10][N:9]1[C:7](=[O:8])[CH:2]2[CH:3]([CH2:1]2)[C:4]1=[O:6]
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
C1C2C1C(=O)OC2=O
|
Name
|
|
Quantity
|
340 mL
|
Type
|
reactant
|
Smiles
|
NCCCO
|
Control Type
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UNSPECIFIED
|
Setpoint
|
180 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was purified on silica
|
Type
|
WASH
|
Details
|
eluting with a 98:2 to 19:1 gradient of dichloromethane/methanol
|
Name
|
|
Type
|
product
|
Smiles
|
OCCCN1C(C2CC2C1=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 360 mg | |
YIELD: PERCENTYIELD | 49% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |